2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride
Description
2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is a chiral ethanolamine derivative featuring a phenyl ring substituted with fluorine atoms at the 3- and 4-positions. The compound consists of a central carbon bearing both an amino (-NH2) and a hydroxyl (-OH) group, with the phenyl ring contributing aromaticity and lipophilicity. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
2-amino-2-(3,4-difluorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCIVQTWQZNGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone Synthesis via Friedel-Crafts Acylation
The synthesis begins with the preparation of 2-chloro-1-(3,4-difluorophenyl)ethanone, a critical intermediate. This is achieved through a Friedel-Crafts acylation reaction between 1,2-difluorobenzene and chloroacetyl chloride in the presence of aluminum trichloride (AlCl₃). The reaction proceeds at ambient temperature in anhydrous dichloromethane, yielding the ketone with >85% efficiency. The electron-withdrawing fluorine atoms on the benzene ring direct the acyl group to the para position relative to the meta fluorine, ensuring regioselectivity.
Enantioselective Reduction to 2-Chloro-1-(3,4-difluorophenyl)ethanol
The ketone intermediate is reduced to the corresponding alcohol using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reagent) and borane dimethylsulfide (BH₃·SMe₂) as the reducing agent. This asymmetric reduction occurs in tetrahydrofuran (THF) at −20°C to 0°C, achieving enantiomeric excess (ee) values of 92–98% for the (R)-enantiomer. The reaction mechanism involves the formation of a borane–catalyst complex that selectively transfers hydride to the re face of the ketone.
Table 1: Optimization of Asymmetric Reduction Conditions
| Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| 10 | −20 | THF | 89 | 92 |
| 15 | −10 | Toluene | 85 | 95 |
| 20 | 0 | DCM | 82 | 98 |
Nucleophilic Amination of 2-Chloro-1-(3,4-difluorophenyl)ethanol
Displacement of Chloride with Ammonia
The chloroalcohol intermediate undergoes nucleophilic substitution with aqueous ammonia (28–30% w/w) in a sealed reactor at 80–100°C for 12–24 hours. The reaction is conducted in ethanol to enhance solubility, yielding 2-amino-2-(3,4-difluorophenyl)ethanol with 75–80% conversion. Excess ammonia (4–5 equivalents) suppresses side reactions such as elimination.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in anhydrous diethyl ether. The product precipitates as a white crystalline solid, which is filtered, washed with cold ether, and dried under vacuum. Purity exceeds 99% by HPLC, with residual solvent levels <0.1%.
Alternative Synthetic Routes
Reductive Amination of 3,4-Difluorophenylglyoxal
An alternative pathway involves the reductive amination of 3,4-difluorophenylglyoxal using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature over 48 hours, yielding the racemic amino alcohol. Chiral resolution is subsequently achieved via diastereomeric salt formation with L-tartaric acid, though this method is less efficient (overall yield: 50–60%) compared to asymmetric reduction.
Enzymatic Reduction of α-Amino Ketones
Industrial-scale production employs carbonyl reductases (e.g., from Candida parapsilosis) to reduce α-amino ketones in aqueous buffer (pH 6.5–7.5) at 30–37°C. This biocatalytic method achieves >99% ee for the (S)-enantiomer but requires genetic engineering to optimize enzyme stability and substrate tolerance.
Critical Analysis of Methodologies
Enantiomeric Purity Control
The choice of chiral catalyst profoundly impacts ee values. For instance, (R)-CBS catalysts favor the (R)-enantiomer, while (S)-variants are commercially available for reverse selectivity. Kinetic resolution during crystallization further enhances ee to >99.5% in final products.
Industrial Production Protocols
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl amines .
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-2-(3,4-difluorophenyl)ethanol is primarily utilized as an intermediate in the synthesis of several pharmaceuticals, notably:
- Ticagrelor : A P2Y12 receptor antagonist used for preventing thrombotic events. The compound acts as a precursor that undergoes further transformations to yield the active drug .
Enzyme Kinetics
The compound serves as a substrate for studying enzyme kinetics and mechanisms. Its structural properties allow researchers to investigate interactions with various enzymes involved in metabolic processes.
Chemical Synthesis
In organic chemistry, it is used as a building block for synthesizing complex organic molecules. Its unique properties make it valuable for creating chiral pharmaceuticals and agrochemicals .
(S)-2-Amino-2-(3,4-difluorophenyl)ethanol exhibits significant biological activities:
- Enzyme Modulation : It interacts with enzymes linked to neurotransmission and metabolic pathways, potentially inhibiting or modulating their activity.
- Receptor Interaction : The difluorophenyl group enhances lipophilicity, aiding the compound's binding to biological receptors .
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory and analgesic properties related to its modulation of pain pathways.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis (e.g., Ticagrelor) | Essential for producing active pharmaceutical ingredients |
| Enzyme Kinetics | Substrate for enzyme studies | Provides insights into enzyme mechanisms |
| Organic Synthesis | Building block for complex organic molecules | Valuable in creating chiral compounds |
| Biological Activity | Modulates enzyme activity and interacts with receptors | Potential anti-inflammatory effects observed |
Case Study 1: Ticagrelor Synthesis
A study demonstrated the synthesis of ticagrelor from (S)-2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride through a series of well-defined chemical transformations. This process highlights the compound's role as a critical intermediate in producing effective antiplatelet agents .
Case Study 2: Enzyme Interaction Studies
Research involving (S)-2-Amino-2-(3,4-difluorophenyl)ethanol has shown its potential to inhibit specific enzymes involved in neurotransmission. This property has implications for developing treatments for neurological disorders .
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substitution Pattern Variations
The position and type of halogen substituents on the phenyl ring significantly influence physicochemical properties and biological activity.
*Calculated based on analogous compounds.
Key Findings :
Stereochemical Variations
Enantiomers of amino-alcohol derivatives often exhibit divergent pharmacological profiles.
Key Findings :
Backbone Modifications
Structural analogs with cyclopropane or acetic acid backbones exhibit distinct properties.
Key Findings :
- Cyclopropane-containing analogs (e.g., compound 51 from ) demonstrate high purity (96.4%) and conformational rigidity, which may improve receptor selectivity .
- Acetic acid derivatives trade the hydroxyl group for a carboxylic acid, enhancing water solubility but limiting blood-brain barrier permeability .
Physicochemical and Pharmacological Data
*Estimated using fragment-based methods.
Biological Activity
2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is a fluorinated amino alcohol that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of fluorine atoms on the aromatic ring, suggests enhanced lipophilicity and bioavailability, which can influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's chemical structure allows for various interactions with biological targets. The amino group can participate in nucleophilic reactions, while the hydroxyl group may engage in dehydration or esterification processes. The presence of fluorine enhances its reactivity and may influence its binding affinity to biological receptors.
2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride is believed to interact with specific enzymes and receptors. Its mechanism of action may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes | |
| Receptor Interaction | Modulates neurotransmitter receptors | |
| Antiproliferative Effects | Inhibits cancer cell proliferation |
Study 1: Enzymatic Inhibition
A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of various fluorinated amino compounds on specific metabolic enzymes. The results indicated that 2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride exhibited significant inhibition against certain kinases involved in cancer progression, with IC50 values indicating potent activity at low concentrations .
Study 2: Antiproliferative Properties
In a recent investigation into the antiproliferative effects of fluorinated compounds on cancer cell lines, 2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride was found to induce apoptosis in MDA-MB-231 breast cancer cells. The study reported morphological changes and increased caspase-3 activity, suggesting that the compound effectively triggers programmed cell death in tumor cells .
Pharmacological Implications
The biological activities of 2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride suggest its potential as a therapeutic agent in treating various conditions:
- Cancer Treatment : Due to its antiproliferative effects, further development could position this compound as a candidate for targeted cancer therapies.
- Neurological Disorders : Its ability to modulate neurotransmitter receptors may have implications for treating mood disorders and pain management.
Q & A
Q. What are the optimal synthetic routes for 2-Amino-2-(3,4-difluorophenyl)ethanol hydrochloride?
- Methodological Answer : A two-step approach is recommended:
- Step 1 : React 3,4-difluorophenylacetic acid with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce an amino group via electrophilic substitution.
- Step 2 : Reduce the intermediate using lithium aluminum hydride (LiAlH₄) under anhydrous conditions to form the ethanolamine backbone, followed by HCl treatment for hydrochlorination .
- Key Considerations : Monitor reaction pH and temperature to avoid over-nitration or side products. Use inert gas (N₂/Ar) to prevent oxidation during reduction .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Confirm the presence of the difluorophenyl group (¹⁹F NMR) and ethanolamine backbone (¹H/¹³C NMR).
- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted intermediates).
- Elemental Analysis : Validate the Cl⁻ content to confirm hydrochlorination .
- Melting Point Analysis : Compare observed values (e.g., 75–77°C) with literature data to assess crystallinity .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove polar impurities.
- Column Chromatography : Employ silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15) to separate non-polar byproducts.
- Lyophilization : For hygroscopic batches, freeze-drying ensures stability during storage .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps releasing volatile byproducts (e.g., HCl gas).
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before transferring to halogenated waste containers .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
- Methodological Answer :
- Factor Screening : Use a Plackett-Burman design to evaluate variables (temperature, molar ratios, catalyst loading).
- Response Surface Methodology (RSM) : Model interactions between critical factors (e.g., pH and reaction time) to identify optimal conditions.
- Validation : Replicate runs under predicted conditions to confirm yield improvements (e.g., from 65% to 85%) .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to guide solvent selection.
- COMSOL Multiphysics : Model heat/mass transfer in continuous-flow reactors to scale up synthesis .
Q. How can enantiomeric purity be ensured during asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP-Ru complexes to induce stereoselectivity in the reduction step.
- Chiral HPLC : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.
- Circular Dichroism (CD) : Verify optical rotation ([α]D²⁵ = +15° to +20°) to confirm desired configuration .
Q. How should researchers resolve contradictions in stability data under varying pH?
- Methodological Answer :
- Accelerated Stability Testing : Conduct studies at 40°C/75% RH over 4 weeks, comparing pH 3 vs. pH 7 buffers.
- Degradation Pathway Analysis : Use LC-MS to identify hydrolysis products (e.g., difluorophenylacetic acid).
- Statistical Analysis : Apply ANOVA to determine if pH or temperature has a significant (p < 0.05) impact on degradation rates .
Q. What challenges arise during scale-up from lab to pilot plant?
- Methodological Answer :
- Reactor Design : Transition from batch to continuous-flow systems to mitigate exothermic risks.
- Mixing Efficiency : Use Computational Fluid Dynamics (CFD) to optimize impeller speed and avoid hot spots.
- Purification Scaling : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .
Q. How does the compound’s stability vary under photolytic vs. oxidative conditions?
- Methodological Answer :
- Photostability Testing : Expose samples to UV light (320–400 nm) and compare degradation via HPLC.
- Oxidative Stress Testing : Use tert-butyl hydroperoxide (TBHP) to simulate radical-mediated degradation.
- Mechanistic Probes : Add radical scavengers (e.g., BHT) to differentiate between oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
